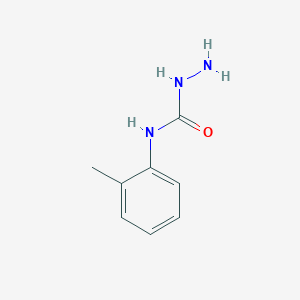

3-Amino-1-(2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

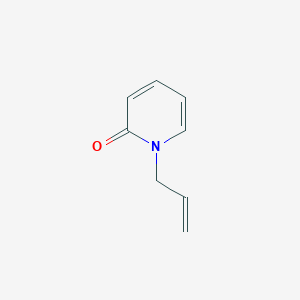

The synthesis of 3-Amino-1-(2-methylphenyl)urea and related compounds involves several strategies. One approach involves the reaction of 1-substituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones with urea in boiling acetic acid, leading to products depending on the substitution type at position 3 and the nitrogen atom of the 3-amino group (Klásek, Kořistek, Lyčka, & Holčapek, 2003). Another method involves the Pd(II)-catalyzed allylic C-H amination for preparing cyclic ureas, showcasing the versatility in synthesizing urea derivatives (Nishikawa, Kimura, Kato, Yamazaki, & Hara, 2015).

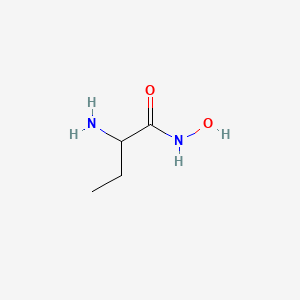

Molecular Structure Analysis

The molecular structure of 3-Amino-1-(2-methylphenyl)urea derivatives has been studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the compound crystallizes in specific systems and adopts certain configurations, highlighting the importance of structural analysis in understanding the compound's chemical behavior (How, Jamaluddin, Abdul Halim, & Lee, 2015).

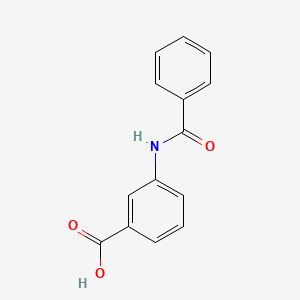

Chemical Reactions and Properties

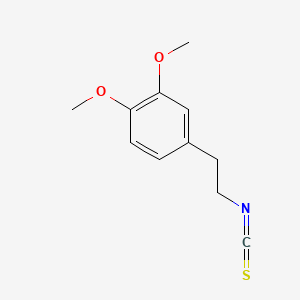

3-Amino-1-(2-methylphenyl)urea undergoes various chemical reactions, including with isocyanates and isothiocyanates, leading to a series of derivatives characterized by spectroscopic techniques. These reactions are crucial for the modification and functionalization of the urea molecule for potential applications (Saracoglu, Kokbudak, Yalcin, & Kandemirli, 2019).

Aplicaciones Científicas De Investigación

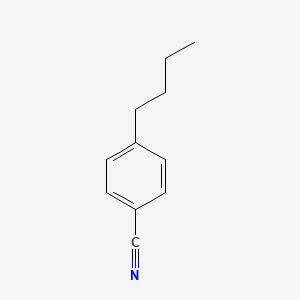

Enzyme Inhibition and Anticancer Investigations : Urea derivatives, including those related to 3-Amino-1-(2-methylphenyl)urea, have been synthesized and tested for enzyme inhibition and anticancer activities. Notably, a compound with a similar structure showed significant in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Fluorescent Probe for Metal Ion Detection : A novel fluorescent sensor based on a urea derivative has been designed for the selective and sensitive detection of Al3+ ions. This highlights a potential application in bioimaging and environmental monitoring (Wang et al., 2017).

Study of Nitrosated Urea Pesticide Metabolites : Research on nitrosated urea derivatives, including those structurally related to 3-Amino-1-(2-methylphenyl)urea, has been conducted to understand their genotoxic effects. This study provides insights into the potential environmental and health impacts of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

Characterization of Urea Derivatives in Non-Linear Optical Materials : Urea derivatives have been investigated in the context of non-linear optical materials, highlighting their potential in advanced material science applications (Ravindrachary, Crasta, Bhajantri, & Poojari, 2005).

Understanding Urea Interactions in Nucleic Acids : Studies have been conducted to understand how urea interacts with nucleic acid functional groups. This research is crucial for developing urea as a probe in protein and nucleic acid processes (Guinn et al., 2013).

Propiedades

IUPAC Name |

1-amino-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFXEVQIRODDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936094 |

Source

|

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methylphenyl)urea | |

CAS RN |

15940-63-3 |

Source

|

| Record name | NSC97209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)